![molecular formula C15H17NO B1451566 3-[(1-Naphthyloxy)methyl]pyrrolidine CAS No. 858934-75-5](/img/structure/B1451566.png)

3-[(1-Naphthyloxy)methyl]pyrrolidine

Descripción general

Descripción

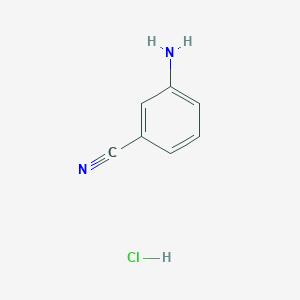

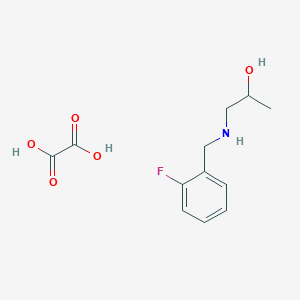

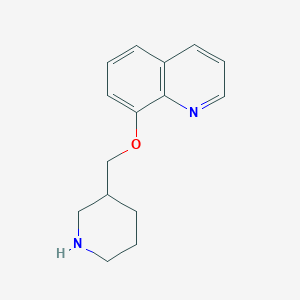

“3-[(1-Naphthyloxy)methyl]pyrrolidine” is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.3 g/mol. It is used in proteomics research .

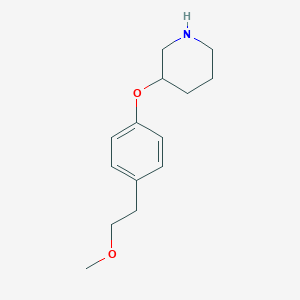

Molecular Structure Analysis

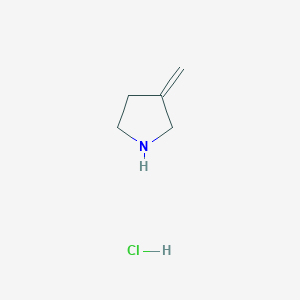

The molecular structure of “3-[(1-Naphthyloxy)methyl]pyrrolidine” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, attached to a naphthyl group through an oxygen and a methyl group.

Aplicaciones Científicas De Investigación

Organocatalytic Activity

3-[(1-Naphthyloxy)methyl]pyrrolidine derivatives have been shown to possess significant organocatalytic activity. For instance, a derivative, namely 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, has been reported to effectively catalyze asymmetric Michael addition reactions, leading to good to high yields and excellent enantioselectivities. Such derivatives are of interest for their potential to form hydrogen bonds with reactants like β-nitrostyrene, a crucial aspect of their catalytic mechanism. The NMR assignments for these compounds provide valuable insight into their structure and function, laying a foundation for further investigations into their catalytic mechanisms and potential applications in organic synthesis (Cui Yan-fang, 2008).

Synthesis of Complex Molecules

3-[(1-Naphthyloxy)methyl]pyrrolidine entities are integral in the synthesis of complex molecular structures. For instance, these compounds play a role in the formation of cobalt(III) complexes with Schiff bases, which are of interest due to their spectral, structural, and redox properties. The mutual steric hindrance between the pentadentate Schiff base and the ancillary ligands in these complexes influences their spectroscopic and electrochemical properties, showcasing the compound's role in the formation of functionally diverse and structurally complex entities (M. Amirnasr, F. Fadaee, & K. Mereiter, 2011).

Catalysis in Asymmetric Reactions

Another derivative, (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, demonstrates high catalytic activity in asymmetric Michael reactions of cyclohexanone and nitroolefins, producing adducts with high yields and enantioselectivity. The use of water as a medium in these reactions, without any additives, highlights the potential of these compounds in green chemistry and sustainable processes (S. Syu, Tzu-Ting Kao, & Wenwei Lin, 2010).

Therapeutic Applications

These compounds also show promise in the field of therapeutics. For instance, derivatives like 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one have been evaluated for their cytotoxicity against cancer cell lines, demonstrating significant inhibitory activity. Moreover, the docking of these compounds into the active site of crucial enzymes like phosphoinositide 3-kinase (PI3K), a regulator of apoptosis, further elucidates their potential as therapeutic agents (V. P. Muralidharan, M. Alagumuthu, & Sathiyanarayanan Kulathu Iyer, 2017).

Direcciones Futuras

The future directions for research on “3-[(1-Naphthyloxy)methyl]pyrrolidine” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications in medicine and pharmacology. Given the biological activities of pyrrolidine alkaloids, “3-[(1-Naphthyloxy)methyl]pyrrolidine” could be a promising compound for future research .

Propiedades

IUPAC Name |

3-(naphthalen-1-yloxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-6-14-13(4-1)5-3-7-15(14)17-11-12-8-9-16-10-12/h1-7,12,16H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBRHWSRRITDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663067 | |

| Record name | 3-{[(Naphthalen-1-yl)oxy]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1-Naphthyloxy)methyl]pyrrolidine | |

CAS RN |

858934-75-5 | |

| Record name | 3-{[(Naphthalen-1-yl)oxy]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B1451485.png)

![3-{[(3-Nitrobenzyl)oxy]methyl}piperidine](/img/structure/B1451487.png)

![benzyl N-[(2R)-4-aminobutan-2-yl]carbamate](/img/structure/B1451490.png)